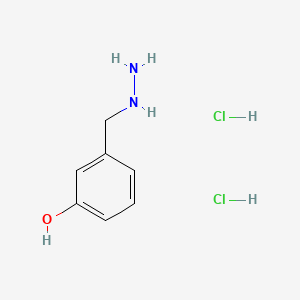

3-羟基苄肼二盐酸盐

概述

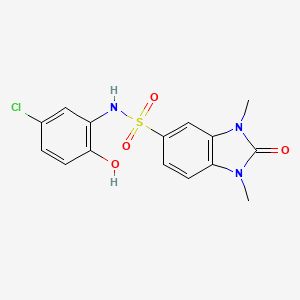

描述

3-Hydroxybenzylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is also known by other names such as α-Hydrazino-m-cresol dihydrochloride and 3-(Hydrazinomethyl)phenol dihydrochloride . This compound is primarily used as an inhibitor of L-aromatic amino acid decarboxylase and has applications in various scientific research fields .

科学研究应用

3-Hydroxybenzylhydrazine dihydrochloride has several scientific research applications:

作用机制

The mechanism of action of 3-Hydroxybenzylhydrazine dihydrochloride involves the inhibition of L-aromatic amino acid decarboxylase . This enzyme is responsible for the decarboxylation of aromatic amino acids, and its inhibition leads to a decrease in the production of neurotransmitters like dopamine . The compound forms a hydrazone with the cofactor pyridoxal phosphate, thereby inhibiting the enzyme’s activity . Additionally, it can inhibit GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes .

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers One paper discusses the use of 3-Hydroxybenzylhydrazine dihydrochloride (NSD-1015) in a chromatographic assay to study the synthesis and metabolism of dopamine and serotonin . The compound was used as an inhibitor of aromatic amino acid decarboxylase . The study found that NSD-1015 was able to reduce levels of serotonin and dopamine, while elevating precursors L-DOPA and 5-HTP .

生化分析

Biochemical Properties

3-Hydroxybenzylhydrazine dihydrochloride plays a significant role in biochemical reactions by inhibiting L-aromatic amino acid decarboxylase . This enzyme is responsible for the decarboxylation of aromatic amino acids such as L-DOPA to dopamine. By inhibiting this enzyme, 3-Hydroxybenzylhydrazine dihydrochloride affects the synthesis of neurotransmitters. Additionally, it inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of the cofactor .

Cellular Effects

3-Hydroxybenzylhydrazine dihydrochloride influences various cellular processes. It crosses the blood-brain barrier and affects neurotransmitter synthesis by inhibiting L-aromatic amino acid decarboxylase . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting cell signaling pathways and gene expression. Furthermore, the compound’s inhibition of GABA aminotransferase affects GABA metabolism, which plays a crucial role in cellular metabolism and neurotransmission .

Molecular Mechanism

At the molecular level, 3-Hydroxybenzylhydrazine dihydrochloride exerts its effects by binding to the active site of L-aromatic amino acid decarboxylase, thereby inhibiting its activity . This binding prevents the decarboxylation of aromatic amino acids, leading to decreased synthesis of neurotransmitters. Additionally, the compound forms a hydrazone with pyridoxal phosphate, inhibiting pyridoxal-phosphate-requiring enzymes such as GABA aminotransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxybenzylhydrazine dihydrochloride can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, affecting cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 3-Hydroxybenzylhydrazine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits L-aromatic amino acid decarboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects such as neurotoxicity and altered neurotransmitter levels . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition .

Metabolic Pathways

3-Hydroxybenzylhydrazine dihydrochloride is involved in metabolic pathways related to neurotransmitter synthesis and metabolism . It interacts with enzymes such as L-aromatic amino acid decarboxylase and GABA aminotransferase, affecting the levels of neurotransmitters like dopamine and GABA . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Hydroxybenzylhydrazine dihydrochloride is transported and distributed through various mechanisms . It crosses the blood-brain barrier, allowing it to affect central nervous system functions . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

3-Hydroxybenzylhydrazine dihydrochloride’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, affecting its activity and function . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

准备方法

The synthesis of 3-Hydroxybenzylhydrazine dihydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction conditions include heating the mixture to reflux for several hours, followed by cooling and crystallization to obtain the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反应分析

3-Hydroxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

3-Hydroxybenzylhydrazine dihydrochloride can be compared with other similar compounds such as:

Benzhydrazide: Used as an intermediate in organic synthesis.

4-Bromobenzoic hydrazide: Used in the synthesis of pharmaceuticals.

4-Chlorobenzhydrazide: Used in the synthesis of agrochemicals.

2-Hydrazinopyridine: Used in the synthesis of heterocyclic compounds.

The uniqueness of 3-Hydroxybenzylhydrazine dihydrochloride lies in its ability to cross the blood-brain barrier and its specific inhibition of L-aromatic amino acid decarboxylase .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxybenzylhydrazine dihydrochloride involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate followed by treatment with hydrochloric acid.", "Starting Materials": [ "3-hydroxybenzaldehyde", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 3-hydroxybenzaldehyde and hydrazine hydrate in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Heat the mixture to reflux for 2-3 hours.", "Step 3: Allow the mixture to cool to room temperature.", "Step 4: Add hydrochloric acid dropwise to the mixture until the pH reaches 2-3.", "Step 5: Filter the resulting precipitate and wash with cold water.", "Step 6: Dry the product under vacuum to obtain 3-Hydroxybenzylhydrazine dihydrochloride." ] } | |

CAS 编号 |

81012-99-9 |

分子式 |

C7H11ClN2O |

分子量 |

174.63 g/mol |

IUPAC 名称 |

3-(hydrazinylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-2-1-3-7(10)4-6;/h1-4,9-10H,5,8H2;1H |

InChI 键 |

QOXJWHAYYZUAHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)CNN.Cl.Cl |

规范 SMILES |

C1=CC(=CC(=C1)O)CNN.Cl |

其他 CAS 编号 |

81012-99-9 |

Pictograms |

Corrosive; Irritant |

溶解度 |

17.5 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

3-hydroxybenzylhydrazine 3-hydroxybenzylhydrazine hydrochloride m-hydroxybenzylhydrazine NSD 1015 NSD-1015 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 3-Hydroxybenzylhydrazine dihydrochloride?

A1: 3-Hydroxybenzylhydrazine dihydrochloride acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC). [, , , , ] This enzyme is crucial for the synthesis of dopamine and serotonin, as it catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin. By inhibiting AADC, 3-Hydroxybenzylhydrazine dihydrochloride effectively reduces the production of dopamine and serotonin in the central nervous system.

Q2: How is 3-Hydroxybenzylhydrazine dihydrochloride utilized in studying dopamine and serotonin systems?

A2: Researchers employ 3-Hydroxybenzylhydrazine dihydrochloride as a pharmacological tool to investigate the synthesis and metabolism of dopamine and serotonin. [, ] By administering the compound and observing the subsequent changes in neurotransmitter precursor (L-DOPA and 5-HTP) and neurotransmitter (dopamine and serotonin) levels, researchers can gain insights into the activity of enzymes like tyrosine hydroxylase and tryptophan hydroxylase.

Q3: Can you provide an example of how 3-Hydroxybenzylhydrazine dihydrochloride is used to study in vivo neurotransmitter synthesis?

A3: One study used 3-Hydroxybenzylhydrazine dihydrochloride to investigate the impact of microsphere embolism on monoamine levels in rat brains. [] By measuring the accumulation of L-DOPA and 5-HTP after 3-Hydroxybenzylhydrazine dihydrochloride administration, researchers could estimate the in vivo activity of tyrosine and tryptophan hydroxylase in different brain regions. This allowed them to observe how microsphere embolism, and subsequent treatment with nafronyl oxalate, affected the synthesis of dopamine and serotonin.

Q4: What analytical methods are employed to measure 3-Hydroxybenzylhydrazine dihydrochloride's effects on neurotransmitter levels?

A4: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used to quantify the levels of dopamine, serotonin, and their precursors in biological samples. [, ] This technique separates and detects these compounds based on their electrochemical properties, allowing researchers to precisely measure the changes induced by 3-Hydroxybenzylhydrazine dihydrochloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1224200.png)

![3-[5-(dimethylsulfamoyl)-1-ethyl-2-benzimidazolyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1224205.png)

![1-(2-furanylmethyl)-N-[2-(methylthio)-1,3-benzothiazol-6-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224206.png)

![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)

![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)

![3-[(4-Ethylsulfonyl-2-nitrophenyl)thio]-4-methyl-1,2,4-triazole](/img/structure/B1224214.png)

![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)

![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)